molecular formula C14H8N2OS2 B13713705 7,7'-Oxydithieno[3,2-b]pyridine

7,7'-Oxydithieno[3,2-b]pyridine

Cat. No.: B13713705
M. Wt: 284.4 g/mol
InChI Key: VAEXUWPBXXIPNS-UHFFFAOYSA-N
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Description

7,7’-Oxydithieno[3,2-b]pyridine is a heterocyclic compound that features a unique structure combining pyridine and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7’-Oxydithieno[3,2-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, which facilitates the formation of the desired heterocyclic structure. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3) to promote the cyclization process .

Industrial Production Methods

Industrial production of 7,7’-Oxydithieno[3,2-b]pyridine may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7,7’-Oxydithieno[3,2-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of catalysts to achieve the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

7,7’-Oxydithieno[3,2-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7,7’-Oxydithieno[3,2-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression modulation, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,7’-Oxydithieno[3,2-b]pyridine is unique due to its fused ring system that combines both pyridine and thiophene rings with an oxygen bridge. This structure imparts distinct electronic and steric properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C14H8N2OS2

Molecular Weight

284.4 g/mol

IUPAC Name

7-thieno[3,2-b]pyridin-7-yloxythieno[3,2-b]pyridine

InChI

InChI=1S/C14H8N2OS2/c1-5-15-9-3-7-18-13(9)11(1)17-12-2-6-16-10-4-8-19-14(10)12/h1-8H

InChI Key

VAEXUWPBXXIPNS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C=CSC2=C1OC3=C4C(=NC=C3)C=CS4

Origin of Product

United States

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